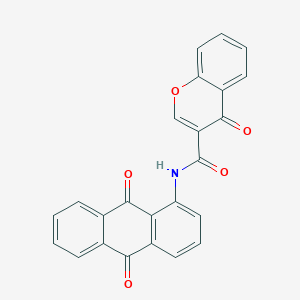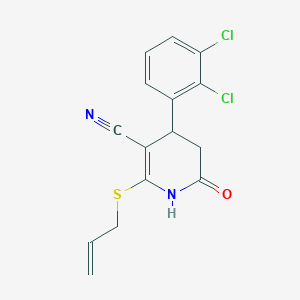
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-3-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as COMU, which promote the formation of the amide bond under mild conditions . The reaction conditions generally include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a base such as triethylamine to neutralize the by-products .
Analyse Chemischer Reaktionen
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide can be compared to other anthraquinone derivatives and chromene-based compounds:
Anthraquinone Derivatives: Compounds like 1-aminoanthraquinone and 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide share similar structural features but differ in their reactivity and biological activities.
Chromene-Based Compounds: Compounds such as 4-oxo-4H-chromene-3-carboxylic acid derivatives exhibit similar chemical reactivity but may have different biological targets and applications.
The uniqueness of this compound lies in its combined structural features, which confer a broader range of chemical reactivity and biological activities compared to its individual components.
Eigenschaften
Molekularformel |
C24H13NO5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChI-Schlüssel |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11661745.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661756.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661779.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)

